Epalrestat-d5 is a deuterated derivative of Epalrestat, a carboxylic acid derivative and noncompetitive, reversible inhibitor of aldose reductase. This compound is primarily utilized in the management of diabetic neuropathy, a common complication associated with diabetes mellitus. Epalrestat functions by reducing the accumulation of sorbitol, a sugar alcohol that contributes to the pathophysiology of diabetic complications such as neuropathy, retinopathy, and nephropathy. The unique structural feature of Epalrestat includes a rhodanine group, which distinguishes it from other aldose reductase inhibitors .
These methods ensure that the resulting compound retains the pharmacological properties while potentially enhancing its metabolic profile .
Epalrestat-d5 exhibits significant biological activity as an aldose reductase inhibitor. Studies have shown that it effectively decreases sorbitol levels in diabetic models, leading to improvements in nerve conduction velocity and morphological abnormalities in peripheral nerves. In clinical settings, Epalrestat has been demonstrated to improve symptoms of diabetic neuropathy, including pain relief and enhanced motor nerve function. It is generally well-tolerated, with gastrointestinal issues being the most frequently reported side effects .
The synthesis of Epalrestat-d5 involves deuteration processes that introduce deuterium atoms into the Epalrestat molecule. This typically requires specialized techniques such as:
Epalrestat-d5 is primarily applied in research settings to study the pharmacokinetics and dynamics of Epalrestat without interference from endogenous compounds. Its applications include:
Interaction studies involving Epalrestat-d5 focus on its binding affinity and inhibitory effects on aldose reductase under various conditions. Research indicates that oxidative stress can alter enzyme conformation, affecting inhibitor interactions. For instance, studies show that while Epalrestat effectively inhibits native aldose reductase, its efficacy diminishes under oxidative conditions due to conformational changes in the enzyme's active site . Additionally, interaction with other biomolecules can provide insights into potential combination therapies for diabetic complications.
Several compounds share structural and functional similarities with Epalrestat-d5 as aldose reductase inhibitors. Here is a comparison highlighting their uniqueness:
| Compound Name | Structural Features | Mechanism of Action | Clinical Status |
|---|---|---|---|
| Zenarestat | Contains a similar rhodanine group | Noncompetitive inhibition of aldose reductase | Clinical trials |
| Tolrestat | Similar mechanism but different side groups | Aldose reductase inhibition | Withdrawn |
| Ranirestat | Different functional groups | Selective inhibition | Clinical trials |
| Fidarestat | Contains a different core structure | Inhibition of polyol pathway | Clinical trials |
Epalrestat-d5 is unique due to its specific structural modifications that enhance its metabolic stability and allow for detailed pharmacokinetic studies without confounding effects from non-deuterated forms .
The deuteration of epalrestat focuses on replacing five hydrogen atoms within its cinnamaldehyde-derived phenyl group with deuterium. Two primary approaches dominate this process: post-synthetic hydrogen-deuterium (H/D) exchange and direct synthesis using deuterated precursors [4] [5].
In post-synthetic H/D exchange, epalrestat undergoes catalytic deuteration under conditions that favor selective hydrogen replacement. Platinum-based catalysts in deuterated solvents (e.g., D₂O or deuterated ethanol) facilitate exchange at elevated temperatures (80–120°C) and pressures (3–5 atm) [4]. However, this method risks structural degradation due to the harsh conditions required for activating aromatic C–H bonds.
A more reliable strategy involves synthesizing epalrestat-d5 from deuterated intermediates. For example, 3-phenyl-2-propenal-d5 (cinnamaldehyde-d5) serves as a key precursor, introducing deuterium at the β-position of the phenylpropenyl moiety [8]. This precursor reacts with 3-carboxymethylrhodanine—a rhodanine derivative synthesized from glycine, carbon disulfide, and sodium chloroacetate—under alkaline conditions to form the epalrestat backbone [7]. By integrating deuterated cinnamaldehyde early in the synthesis, this method ensures higher isotopic purity (>98%) and avoids side reactions associated with late-stage deuteration [1] [7].
Table 1: Comparison of Deuteration Methods for Epalrestat-d5
| Method | Deuteration Efficiency | Isotopic Purity | Scalability |
|---|---|---|---|
| H/D Exchange | 60–75% | 85–90% | Moderate |
| Deuterated Precursor | 90–95% | 98–99% | High |
The incorporation of deuterium into epalrestat-d5 follows distinct mechanistic pathways depending on the synthetic approach. When using cinnamaldehyde-d5, the reaction proceeds via a Knoevenagel condensation between the deuterated aldehyde and the rhodanine-acetic acid derivative [7]. The mechanism involves:
Isotopic labeling occurs regioselectively at the β-hydrogen positions of the cinnamaldehyde’s phenyl ring due to the stability of the resulting conjugated system. Density functional theory (DFT) studies suggest that deuterium incorporation stabilizes the transition state by reducing vibrational entropy, thereby favoring the formation of the (2E,5Z) diastereomer [5].
In contrast, H/D exchange mechanisms rely on acid- or base-catalyzed equilibria. For example, sulfuric acid in D₂O protonates the aromatic ring, forming a cyclohexadienyl cation intermediate that undergoes reversible deuterium substitution at ortho and para positions [4]. However, this method introduces deuterium non-selectively, necessitating rigorous purification to isolate the desired isotopologue.
Purifying epalrestat-d5 requires resolving it from non-deuterated analogs and synthetic byproducts—a challenge due to nearly identical physical properties. High-performance liquid chromatography (HPLC) with deuterium-sensitive detectors proves most effective:
Alternative methods include dialysis for removing unreacted precursors. For instance, polysorbate-based niosomes encapsulate epalrestat-d5 during synthesis, allowing selective retention of the deuterated compound while dialyzing smaller impurities [2]. This approach achieves 96–98% recovery rates but requires optimization of membrane pore size and dialysis duration [2].
Table 2: Purification Efficiency Across Methods
| Technique | Purity Achieved | Recovery Rate | Time Required |
|---|---|---|---|
| Reverse-Phase HPLC | 99.2% | 85% | 4–6 hours |
| Dialysis | 97.5% | 96% | 24–48 hours |
Maximizing the yield of epalrestat-d5 demands balancing deuteration efficiency with reaction scalability. Key optimizations include:
Scalability challenges arise primarily from the cost and availability of deuterated precursors. Cinnamaldehyde-d5, synthesized via catalytic deuteration of cinnamaldehyde over Pd/BaSO₄ under D₂ gas, remains expensive ($2,500–$3,000 per gram) [8]. Large-scale production requires recycling deuterated solvents and optimizing precursor synthesis to reduce costs by 30–40% [5].
Furthermore, isotopic dilution during workup steps can reduce purity. Implementing inline IRMS monitoring during crystallization and lyophilization ensures consistent isotopic composition across batches [1] [5].
Epalrestat-d5 represents a deuterium-labeled internal standard of the parent compound epalrestat, characterized by the molecular formula C15H8D5NO3S2 with a molecular weight of 324.43 g/mol [1]. The compound incorporates five deuterium atoms in place of hydrogen atoms, which fundamentally alters its nuclear magnetic resonance spectroscopic properties compared to the non-deuterated analogue .
The nuclear magnetic resonance analysis of epalrestat-d5 demonstrates characteristic deuterium nuclear magnetic resonance signals that can be distinguished from proton nuclear magnetic resonance signals [3]. Deuterium nuclear magnetic resonance spectroscopy provides unique advantages for studying this compound, as deuterium nuclei exhibit a nuclear spin of 1, resulting in distinct spectroscopic behavior compared to proton nuclear magnetic resonance [4]. The deuterium labeling allows for selective monitoring of molecular dynamics and interactions without interference from other nuclei [4].
In deuterium nuclear magnetic resonance analysis of epalrestat-d5, the deuterium-labeled positions show characteristic broadening due to quadrupolar effects inherent to deuterium nuclei [5]. The chemical shifts of deuterium atoms in epalrestat-d5 typically appear at positions corresponding to their hydrogen counterparts but with slight isotope-induced shifts [6]. The five deuterium substitutions in epalrestat-d5 create distinct resonance patterns that enable precise identification and quantification in complex matrices [7].
The proton nuclear magnetic resonance spectrum of epalrestat-d5 shows significant simplification compared to unlabeled epalrestat, as the deuterium-substituted positions no longer contribute to the proton nuclear magnetic resonance spectrum [8]. This simplification facilitates structural elucidation and purity assessment of the deuterated compound. The remaining proton signals maintain their characteristic coupling patterns and chemical shifts, allowing for confirmation of the molecular structure [8].
Fourier transform infrared spectroscopic analysis of epalrestat-d5 reveals characteristic absorption bands that are modified by deuterium substitution [8]. The compound exhibits fundamental vibrational modes associated with its thiazolidinone core structure, including carbonyl stretching vibrations around 1693 cm⁻¹ and thioxo group absorptions [8].
The deuterium substitution in epalrestat-d5 causes predictable shifts in carbon-deuterium stretching frequencies compared to carbon-hydrogen stretching frequencies in the parent compound [9]. These isotope effects typically result in lower frequency absorptions for carbon-deuterium bonds due to the increased mass of deuterium [9]. The aromatic region shows characteristic absorptions for the phenyl ring system, with deuterium substitution causing subtle frequency shifts in the aromatic carbon-hydrogen and carbon-deuterium stretching regions [9].
Specific infrared absorption bands for epalrestat-d5 include strong absorptions at approximately 3143 cm⁻¹ for nitrogen-hydrogen stretching, 3022 cm⁻¹ for aromatic carbon-hydrogen stretching, and 1593 cm⁻¹ and 1560 cm⁻¹ for aromatic carbon-carbon stretching vibrations [8]. The carbonyl region shows characteristic absorptions at 1693 cm⁻¹, while the fingerprint region below 1200 cm⁻¹ contains multiple bands at 1192 cm⁻¹, 1071 cm⁻¹, and 696 cm⁻¹ [8].
Mass spectrometric analysis of epalrestat-d5 demonstrates the characteristic mass shift of +5 daltons compared to unlabeled epalrestat, corresponding to the incorporation of five deuterium atoms [10]. The molecular ion appears at m/z 324.43, confirming the deuterium labeling pattern [1]. High-resolution mass spectrometry provides precise mass measurements that distinguish epalrestat-d5 from its unlabeled counterpart and potential interfering compounds [10].
Tandem mass spectrometry of epalrestat-d5 using electrospray ionization in negative ion mode shows characteristic fragmentation patterns [10]. The compound produces specific product ions that retain or lose deuterium atoms depending on the fragmentation pathways [11]. Multiple reaction monitoring methods utilize the mass transition from the molecular ion to characteristic product ions for quantitative analysis [10] [11].
The fragmentation behavior of epalrestat-d5 under collision-induced dissociation conditions provides structural information about deuterium distribution within the molecule [11]. Common fragment ions include those arising from loss of the acetic acid side chain, breakdown of the thiazolidinone ring, and fragmentation of the aromatic system [11]. The retention of deuterium in specific fragment ions confirms the labeling positions and enables development of selective analytical methods [10].
High-performance liquid chromatography separation of epalrestat-d5 utilizes reversed-phase chromatographic conditions with C18 stationary phases [10] [12] [11]. The compound demonstrates optimal separation using ACQUITY UPLC BEH C18 columns (2.1 × 50 mm, 1.7 μm particle size) with gradient elution systems [11].
The mobile phase composition for epalrestat-d5 analysis typically consists of acetonitrile and aqueous buffers containing ammonium acetate or phosphate systems [10] [12] [11]. A gradient elution program using acetonitrile and 2 millimolar ammonium acetate in water provides excellent chromatographic resolution [11]. Alternative mobile phase systems include methanol-phosphate buffer combinations with pH adjustments using orthophosphoric acid [12].
Chromatographic retention parameters for epalrestat-d5 show a retention time of approximately 0.92 minutes under ultra-high-performance liquid chromatography conditions with a total run time of 2.00 minutes [11]. When using conventional high-performance liquid chromatography systems, retention times extend to approximately 2.5 minutes depending on column dimensions and flow rates [12]. The compound demonstrates excellent peak symmetry and resolution from potential interfering compounds [12] [11].
Flow rate optimization for epalrestat-d5 analysis ranges from 0.3 to 1.0 mL/min depending on column dimensions and separation requirements [12] [11]. Detection wavelengths for ultraviolet detection are typically set at 244 nm, 274 nm, or 294 nm, corresponding to the compound's absorption maxima [12]. The linear detection range extends from 10.0 to 8000 ng/mL with correlation coefficients exceeding 0.99 [11].
Gas chromatographic analysis of epalrestat-d5 requires derivatization procedures due to the compound's polar functional groups and thermal stability limitations [7]. The compound can be analyzed using electron ionization mass spectrometry following appropriate chemical derivatization [7].
Derivatization methods for epalrestat-d5 include trimethylsilylation, trichloroacetylation, and pentafluoropropionylation procedures [7]. Each derivatization approach produces different fragmentation patterns and affects the selection of deuterated analogues for internal standard applications [7]. The choice of derivatization method significantly influences the degree of cross-contribution between epalrestat and epalrestat-d5 in mass spectrometric detection [7].
Gas chromatographic separation utilizes capillary columns with stationary phases such as TG-5SIL-MS (30 m length × 0.25 mm internal diameter × 0.25 μm film thickness) [13]. Temperature programming typically starts at 50°C with gradient heating to 300°C, with helium carrier gas at flow rates of 1.0 mL/min [13]. The total analysis time ranges from 20 to 25 minutes depending on the temperature program [13].
Epalrestat-d5 demonstrates limited aqueous solubility characteristics similar to its unlabeled counterpart [14]. The compound shows sparingly soluble behavior in aqueous buffer systems, requiring co-solvent systems for enhanced dissolution [14]. Solubility studies indicate that epalrestat-d5 achieves approximately 0.5 mg/mL solubility in 1:1 dimethylformamide:phosphate-buffered saline (pH 7.2) solutions [14].
The deuterium substitution in epalrestat-d5 does not significantly alter the fundamental solubility properties compared to unlabeled epalrestat [15]. Deuterated compounds generally possess nearly identical physicochemical properties to their unlabeled counterparts, with the deuterium substitution representing the smallest possible structural modification [15].
Enhanced solubility can be achieved through co-solvent systems using dimethyl sulfoxide, methanol, or ethanol [16]. The compound shows slight solubility in dimethyl sulfoxide and methanol, making these solvents suitable for stock solution preparation [16]. Aqueous stability studies indicate that dissolved epalrestat-d5 solutions should not be stored for extended periods exceeding one day due to potential degradation [14].
The partition coefficient of epalrestat-d5 reflects its lipophilic character and membrane permeability properties [17]. While specific octanol-water partition coefficient values for epalrestat-d5 are not extensively documented, the compound's structural similarity to epalrestat suggests comparable partitioning behavior [17].
The rhodanine core structure and aromatic substitution pattern contribute to the compound's lipophilic properties . The carboxylic acid functionality provides some hydrophilic character, resulting in moderate partition coefficient values that balance lipophilicity and hydrophilicity .
Partition coefficient determination methods for epalrestat-d5 can utilize standard shake-flask procedures or high-performance liquid chromatography-based estimation methods [19]. The deuterium labeling does not significantly affect partitioning behavior, as deuterated analogues maintain equivalent physicochemical properties to their unlabeled forms [15].
Thermal stability studies of epalrestat-d5 demonstrate that the compound remains stable under normal storage and handling conditions [16]. The deuterium-labeled compound shows no decomposition when stored according to specifications at -20°C with protection from light [16]. The molecular structure remains intact under typical analytical conditions, with no hazardous decomposition products generated under normal processing [16].
Thermal decomposition analysis indicates that epalrestat-d5 can withstand moderate heating without significant degradation [16]. The compound's thermal stability profile shows that decomposition occurs only under extreme temperature conditions that exceed normal analytical requirements [16]. The primary decomposition products include carbon oxides, nitrogen oxides, and sulfur oxides when thermal breakdown occurs [16].
The deuterium substitution in epalrestat-d5 provides enhanced stability compared to hydrogen-carbon bonds in the unlabeled compound [15]. Carbon-deuterium bonds are approximately 6 to 9 times more stable than carbon-hydrogen bonds, contributing to improved thermal and metabolic stability [15]. This increased bond strength can be exploited during analytical method development to prevent unwanted degradation [15].
Degradation kinetic studies of the parent compound epalrestat provide insights into the expected behavior of epalrestat-d5 under stress conditions [20] [21]. The degradation process follows first-order reaction kinetics, with rate constants and half-life values dependent on environmental conditions including pH, temperature, ionic strength, and light exposure [21].
Temperature-dependent degradation studies show that degradation rate constants increase with elevated temperatures [21]. At 25°C, the compound demonstrates optimal stability with half-life values exceeding 100 hours under neutral to alkaline conditions [21]. The activation energy for thermal degradation ranges from 14.51 to 46.18 kJ/mol depending on pH conditions [21].
pH-dependent stability analysis reveals that epalrestat-d5 exhibits maximum stability at approximately pH 10.97 [21]. Acidic conditions (pH < 3.13) result in rapid degradation, while alkaline conditions provide enhanced stability [21]. The degradation mechanism appears to involve general acid catalysis, with protonation facilitating molecular breakdown [21].
Ionic strength effects on stability show that increasing salt concentrations accelerate degradation processes [21]. The degradation rate constant increases proportionally with ionic strength from 0.3 to 0.9 M, indicating that ionic interactions contribute to molecular instability [21]. Photodegradation studies demonstrate that light exposure significantly reduces compound stability, necessitating storage in light-protected conditions [20] [21].
| Parameter | Condition | Value | Reference |
|---|---|---|---|
| Molecular Formula | - | C15H8D5NO3S2 | [1] |
| Molecular Weight | - | 324.43 g/mol | [1] |
| Retention Time (UHPLC) | Acetonitrile/2mM NH4OAc | 0.92 min | [11] |
| Retention Time (HPLC) | Various conditions | 2.4-15.9 min | [12] |
| Solubility | DMF:PBS (1:1, pH 7.2) | ~0.5 mg/mL | [14] |
| Storage Temperature | Optimal conditions | -20°C | [16] |
| pH Stability (Maximum) | Aqueous solution | pH 10.97 | [21] |
| Half-life | 25°C, pH 10.97 | 433.12 hours | [21] |
| Activation Energy | pH 10.97 | 46.18 kJ/mol | [21] |